ethyl 2-({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate
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Overview
Description
Ethyl 2-({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate typically involves multiple steps. One common method includes the condensation of 4-(propan-2-yl)benzaldehyde with 2,3-dihydro-1-benzofuran-6-ol under acidic conditions to form the intermediate compound. This intermediate is then esterified with ethyl 2-bromoacetate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of ethyl 2-({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzoate
- Methyl benzoate
- Isopropyl benzoate
Uniqueness
Compared to these similar compounds, ethyl 2-({(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl}oxy)propanoate stands out due to its unique structure, which includes a benzofuran ring and a benzylidene group.
Properties
Molecular Formula |
C23H24O5 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
ethyl 2-[[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate |
InChI |
InChI=1S/C23H24O5/c1-5-26-23(25)15(4)27-18-10-11-19-20(13-18)28-21(22(19)24)12-16-6-8-17(9-7-16)14(2)3/h6-15H,5H2,1-4H3/b21-12- |
InChI Key |
DMWWEKPFPYFCHR-MTJSOVHGSA-N |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/O2 |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(C)C)O2 |
Origin of Product |
United States |
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